4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline

Chromatography Ligand Synthesis Anion Exchange

Sourcing a well-characterized aniline building block with the specific 4-(2-dimethylaminoethoxy)-3-methoxy substitution pattern is often challenging for medicinal chemistry and bioprocessing labs. 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline (CAS 909728-80-9) directly addresses this need. • Key starting material for patented mixed-mode anion exchange chromatography ligands (WO2024243274A2). • Defined scaffold for developing MARK4 kinase inhibitors (cancer, Alzheimer's research). • Consistent 95% purity with reliable commercial supply for small-to-large scale procurement.

Molecular Formula C11H18N2O2
Molecular Weight 210.277
CAS No. 909728-80-9
Cat. No. B2442432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
CAS909728-80-9
Molecular FormulaC11H18N2O2
Molecular Weight210.277
Structural Identifiers
SMILESCN(C)CCOC1=C(C=C(C=C1)N)OC
InChIInChI=1S/C11H18N2O2/c1-13(2)6-7-15-10-5-4-9(12)8-11(10)14-3/h4-5,8H,6-7,12H2,1-3H3
InChIKeyFEPHOXJKLRZETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline: Key Intermediate for Chromatography and Kinase Research


4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is a disubstituted aniline derivative (C11H18N2O2, MW 210.27) . Its structure, featuring a dimethylaminoethoxy group and a methoxy group on an aniline core, is recognized as a versatile small molecule scaffold for medicinal chemistry and chromatography applications . The compound is commercially available, typically with a purity of 95% .

4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline: Non-Interchangeable with Other Anilines


Generic substitution of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline with other substituted anilines is not feasible due to its specific substitution pattern, which dictates its utility as a defined chemical building block [1]. The precise placement of the 3-methoxy and 4-(2-dimethylaminoethoxy) groups is critical for its intended function as an intermediate in the synthesis of more complex molecules, such as chromatography ligands and potential kinase modulators [2]. Simple analogs, like unsubstituted aniline or 3-methoxyaniline, lack the necessary functional groups for these specific downstream applications, making this compound a unique procurement requirement.

Selection Evidence for 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline


Structural Advantage for Chromatography Ligand Synthesis

4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is a key building block for synthesizing mixed-mode chromatography ligands, as disclosed in recent patent literature [1]. In contrast, unsubstituted aniline lacks the necessary dimethylaminoethoxy and methoxy functional groups, which are essential for creating the desired multimodal interactions (e.g., mixed-mode subtractive anion exchange) [1]. While quantitative binding data for the final ligand derived from this compound is not provided in the patent, the structural requirement for this specific aniline scaffold is clearly established [1].

Chromatography Ligand Synthesis Anion Exchange

Kinase Modulation Profile vs. Regioisomer

This compound is identified as a potential MARK4 (Microtubule Affinity-Regulating Kinase 4) inhibitor, an emerging target in cancer and neurodegenerative disease research . Its regioisomer, 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline (CAS 170229-68-2), is also a known scaffold but is associated with different biological targets, including anti-inflammatory activity [1]. While specific IC50 values for this compound against MARK4 are not publicly available, the structural difference between the two regioisomers (the position of the methoxy and aminoethoxy groups) is known to be a critical determinant of kinase selectivity and binding mode [1].

Kinase Inhibition MARK4 Medicinal Chemistry

Purity Benchmark for Procurement

Commercially, 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is consistently supplied with a minimum purity specification of 95% across multiple vendors [1]. In contrast, less common or more complex aniline derivatives may be offered at lower purities (e.g., 90%) or require custom synthesis with longer lead times. This established 95% purity benchmark provides a clear, quantifiable procurement specification that ensures a baseline level of reliability for subsequent reactions.

Quality Control Purity Specification Procurement

Primary Applications of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline


Mixed-Mode Chromatography Resin Synthesis

As detailed in patent WO2024243274A2, 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is a critical starting material for creating novel mixed-mode subtractive anion exchange chromatography ligands [1]. This application is specific to aniline derivatives bearing the 4-(2-dimethylamino)ethoxy substituent, which provides the necessary ionic and hydrophobic interaction sites for complex biomolecule purification [1].

MARK4 Kinase Inhibitor Development Scaffold

This compound is specifically indicated for use as a research tool in the development of MARK4 inhibitors, a kinase implicated in cancer and Alzheimer's disease . Its distinct substitution pattern differentiates it from other aniline-based kinase inhibitor scaffolds, making it a targeted starting point for synthesizing and optimizing compounds within this specific therapeutic area .

Specialty Intermediate for Targeted Organic Synthesis

The compound's structure, containing a primary aromatic amine, a methoxy group, and a pendant dimethylamino group, makes it a versatile intermediate for a range of organic syntheses . Its consistent commercial availability at 95% purity supports its use in both small-scale research and larger-scale development, providing a reliable and well-characterized building block for creating more complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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